ent-Nateglinid

Übersicht

Beschreibung

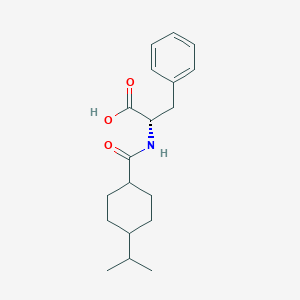

ent-Nateglinide: is an oral antihyperglycemic agent used for the treatment of non-insulin-dependent diabetes mellitus (type 2 diabetes). It belongs to the meglitinide class of short-acting insulin secretagogues, which act by binding to beta cells of the pancreas to stimulate insulin release . This compound is an amino acid derivative that induces an early insulin response to meals, thereby decreasing postprandial blood glucose levels .

Wissenschaftliche Forschungsanwendungen

ent-Nateglinide has a wide range of scientific research applications, including:

Wirkmechanismus

Target of Action

ent-Nateglinide is an oral antihyperglycemic agent used for the treatment of non-insulin-dependent diabetes mellitus (NIDDM). It belongs to the meglitinide class of short-acting insulin secretagogues . The primary targets of ent-Nateglinide are the β cells of the pancreas . These cells play a crucial role in the regulation of blood glucose levels by producing and releasing insulin, a hormone that promotes the uptake and storage of glucose .

Mode of Action

ent-Nateglinide acts by binding to β cells of the pancreas to stimulate insulin release . It is a nonsulfonylurea hypoglycemic agent that blocks ATP-dependent potassium channels, depolarizing the membrane and facilitating calcium entry through calcium channels . The increased intracellular calcium stimulates insulin release from the pancreatic beta cells . This insulin release is glucose-dependent .

Biochemical Pathways

The action of ent-Nateglinide involves the inhibition of ATP-dependent potassium channels in pancreatic β cells . This leads to the depolarization of the β cells and the opening of voltage-gated calcium channels . The influx of calcium ions stimulates the calcium-dependent exocytosis of insulin granules . This mechanism is dependent on the presence of functioning β cells and glucose .

Pharmacokinetics

ent-Nateglinide is characterized by rapid absorption and elimination, with good (73%) bioavailability . It is more rapidly absorbed when given 0–30 minutes prior to meal ingestion than if given during the meal . ent-Nateglinide is extensively metabolized in the liver, primarily by cytochrome P450 2C9 (70%) and CYP3A4 (30%), to at least nine metabolites . The major metabolites possess less activity than the parent compound . ent-Nateglinide is excreted predominantly in urine as metabolites, with only 16% of the dose excreted unchanged .

Result of Action

The result of ent-Nateglinide’s action is a decrease in postprandial blood glucose levels . By inducing an early insulin response to meals, it helps to control blood glucose levels, particularly after meals . In addition to reducing postprandial and fasting blood glucose, meglitinides like ent-Nateglinide have been shown to decrease glycosylated hemoglobin (HbA1c) levels, which are reflective of the last 8-10 weeks of glucose control .

Action Environment

The action of ent-Nateglinide is influenced by several environmental factors. For instance, its absorption is more rapid when administered prior to meal ingestion . Additionally, genetic polymorphisms in hepatic-uptake transporter SLCO1B1 (OATP1B1) and CYP2C93 alleles can significantly influence the pharmacokinetics of ent-Nateglinide . Patients carrying the CYP2C93 alleles have significantly reduced clearance of nateglinide and may have an increased risk for hyperglycemia .

Biochemische Analyse

Biochemical Properties

ent-Nateglinide stimulates the secretion of insulin by binding to the ATP potassium channels in pancreatic beta cells . This results in an increase in beta-cell calcium influx, leading to rapid, short-lived insulin release . The drug is rapidly and completely absorbed in the small intestine .

Cellular Effects

ent-Nateglinide has shown potential anti-inflammatory and neuroprotective effects . It acts by stimulating the release of insulin by inhibiting ATP-potassium channels present in pancreatic β-cells during the incidence of elevated blood sugar levels .

Molecular Mechanism

The molecular mechanism of ent-Nateglinide involves the inhibition of ATP-sensitive potassium channels in a glucose-dependent manner . The influx of calcium ions stimulates calcium-dependent exocytosis of insulin granules. Nateglinide increases insulin release by inhibiting ATP-sensitive potassium channels in a glucose-dependent manner .

Temporal Effects in Laboratory Settings

The pharmacokinetics of ent-Nateglinide are characterized by rapid absorption and elimination, with good (72%) bioavailability . Approximately one month of therapy is required before a decrease in fasting blood glucose is seen .

Dosage Effects in Animal Models

In animal models, short-term hypoglycemic effects of single-dose ent-Nateglinide were observed after sucrose loading in spontaneously diabetic Otsuka Long–Evans Tokushima fatty (OLETF) rats .

Metabolic Pathways

ent-Nateglinide is extensively metabolized in the liver, primarily by cytochrome P450 2C9, and eliminated primarily by the kidney . The major metabolites possess less activity than the parent compound .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: ent-Nateglinide can be synthesized through various methods. One common method involves the reaction of trans-4-isopropylcyclohexanecarboxylic acid with d-phenylalanine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production of ent-Nateglinide often involves the use of advanced techniques such as solvent emulsification and melt dispersion. For example, the formulation of ent-Nateglinide-loaded sustained-release microspheres can be achieved using an oil-in-water solvent emulsification method. This method involves dissolving ent-Nateglinide in a suitable solvent, followed by emulsification in an aqueous phase containing a surfactant .

Analyse Chemischer Reaktionen

Types of Reactions: ent-Nateglinide undergoes various chemical reactions, including:

Oxidation: ent-Nateglinide can be oxidized to form hydroxy and glucuronide metabolites.

Reduction: ent-Nateglinide can be reduced under specific conditions to yield different metabolites.

Substitution: ent-Nateglinide can undergo substitution reactions, particularly at the amino acid moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and solvents such as ethanol.

Major Products: The major products formed from these reactions include hydroxy and glucuronide metabolites, which are less potent antidiabetic agents compared to the parent compound .

Vergleich Mit ähnlichen Verbindungen

Repaglinide: Another meglitinide analog used for the treatment of type 2 diabetes.

Sulfonylureas: A class of antidiabetic drugs that also stimulate insulin release but have a longer duration of action and a higher risk of hypoglycemia.

Uniqueness of ent-Nateglinide: ent-Nateglinide is unique due to its rapid onset and short duration of action, making it particularly effective in controlling postprandial blood glucose levels without causing prolonged hypoglycemia . Its glucose-dependent mechanism of action also reduces the risk of hypoglycemia compared to sulfonylureas .

Eigenschaften

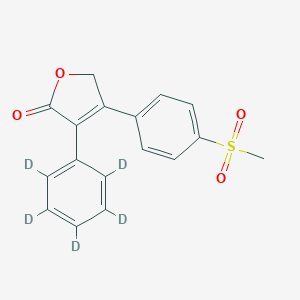

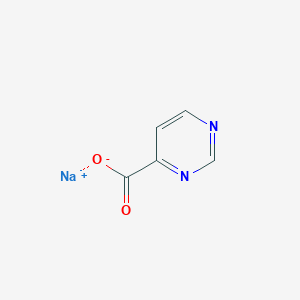

IUPAC Name |

(2S)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO3/c1-13(2)15-8-10-16(11-9-15)18(21)20-17(19(22)23)12-14-6-4-3-5-7-14/h3-7,13,15-17H,8-12H2,1-2H3,(H,20,21)(H,22,23)/t15?,16?,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OELFLUMRDSZNSF-JCYILVPMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1CCC(CC1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105816-05-5, 105816-04-4 | |

| Record name | L-Nateglinide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105816055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | nateglinide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758695 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-NATEGLINIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9V3S85RHY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Benzyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B30167.png)

![2-[[(3R)-3-(4-fluorophenyl)-3-(4-phenylphenoxy)propyl]-methylamino]acetic acid;hydrochloride](/img/structure/B30177.png)

![N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B30212.png)